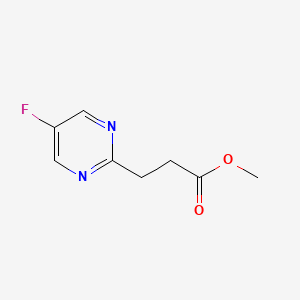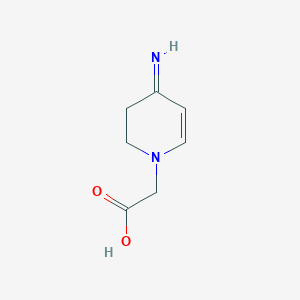
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is an organic compound with the molecular formula C8H9FN2O2 It is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate typically involves the reaction of 5-fluoropyrimidine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Various substituted pyrimidine derivatives.
Hydrolysis: 3-(5-fluoropyrimidin-2-yl)propanoic acid.
Reduction: 3-(5-fluoropyrimidin-2-yl)propanol.
Applications De Recherche Scientifique
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is primarily related to its ability to interact with biological molecules. The fluorine atom on the pyrimidine ring can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Methyl 3-(5-chloropyrimidin-2-yl)propanoate
- Methyl 3-(5-bromopyrimidin-2-yl)propanoate
Uniqueness
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds are often preferred for their enhanced biological activity and pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
methyl 3-(5-fluoropyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)3-2-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 |
Clé InChI |
GTVSETJBOLLBPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=NC=C(C=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)



![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)


![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
